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Compound of Interest

Compound Name: o-Tolyl-acetyl chloride

Cat. No.: B159740

CAS Number: 10166-09-3

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

o-Tolyl-acetyl chloride, also known by its IUPAC name 2-(2-methylphenyl)acetyl chloride, is a
reactive acyl chloride that serves as a crucial intermediate and building block in synthetic
organic chemistry. Its utility is most pronounced in the fields of medicinal chemistry and
materials science, where it is employed to introduce the o-tolylacetyl moiety into various
molecular scaffolds. This guide provides a comprehensive overview of its chemical properties,
synthesis, reactivity, and applications, with a particular focus on its role as a precursor in the
development of novel therapeutic agents. Detailed experimental protocols and quantitative data
are presented to facilitate its practical application in a research and development setting.

Chemical and Physical Properties

o-Tolyl-acetyl chloride is a moisture-sensitive liquid that requires careful handling under inert
atmospheric conditions. Its key chemical and physical properties are summarized in the table
below.
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Property Value Reference(s)

CAS Number 10166-09-3 [1][2]

Molecular Formula CoHoCIO [1][2]

Molecular Weight 168.62 g/mol [11[2]
2-(2-methylphenyl)acetyl

IUPAC Name ( _ viphenyhacety [2]
chloride
o-Tolylacetyl chloride, 2-

Synonyms ) [1112]
Methylbenzeneacetyl chloride

Appearance Pale pink liquid [1]

Boiling Point 84 °C at 1.5 mmHg [1]

Density 1.146 + 0.06 g/cm? (Predicted) [1]

SMILES CCl=CcC=CcC=C1CcC(=0)ClI [2]
FKMIBYMTHOJWCY-

InChlKey [2]
UHFFFAOYSA-N

Sensitivity Moisture Sensitive [1]

Synthesis and Experimental Protocols

The most common and efficient laboratory-scale synthesis of o-tolyl-acetyl chloride involves
the chlorination of its corresponding carboxylic acid, o-tolylacetic acid. Reagents such as
thionyl chloride (SOCI2) or oxalyl chloride ((COCI)2) are typically employed for this
transformation due to the clean conversion and the volatile nature of the byproducts.[3][4][5]

Experimental Protocol: Synthesis of o-Tolyl-acetyl
chloride from o-Tolylacetic Acid

This protocol describes a general procedure for the synthesis of o-tolyl-acetyl chloride using
thionyl chloride.

Materials and Equipment:
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e o-Tolylacetic acid

e Thionyl chloride (SOCI2)

e Anhydrous dichloromethane (DCM) or toluene

e Round-bottom flask with a reflux condenser and a gas outlet/bubbler

» Magnetic stirrer and heating mantle

e Rotary evaporator

« Distillation apparatus for vacuum distillation

Methodology:

 In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),
suspend o-tolylacetic acid (1.0 eg.) in anhydrous DCM.

e Slowly add thionyl chloride (1.5 - 2.0 eq.) to the suspension at room temperature with gentle
stirring. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the
reaction.

 Fit the flask with a reflux condenser connected to a gas trap (e.g., a bubbler with a sodium
hydroxide solution) to neutralize the HCI and SOz gases produced.[6]

o Heat the reaction mixture to reflux (approx. 40 °C for DCM) and maintain for 2-4 hours, or
until the evolution of gas ceases and the solution becomes clear.

e Monitor the reaction progress using Thin Layer Chromatography (TLC) by quenching a small
aliquot with methanol and spotting against the starting material's methyl ester.

e Once the reaction is complete, allow the mixture to cool to room temperature.

» Carefully remove the excess thionyl chloride and solvent under reduced pressure using a
rotary evaporator.
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e The crude o-tolyl-acetyl chloride can be purified by vacuum distillation to yield a clear, pale

pink liquid.

Synthesis of o-Tolyl-acetyl chloride

SOCIz or (COCI)2
(O-Tolylacetic Acid) Anhydrous Solvent (DCM)
cat. DMF (optional)

1.5-2.0 eq.

Reaction at Reflux

(2-4 hours)

Removal of Excess Reagent
and Solvent (Rotary Evaporation)

Vacuum Distillation

(O-Tolyl-acetyl chloride)

Click to download full resolution via product page

Figure 1. Workflow for the synthesis of o-tolyl-acetyl chloride.

Reactivity and Mechanism

The reactivity of o-tolyl-acetyl chloride is dominated by the electrophilic nature of the carbonyl
carbon, which is rendered highly susceptible to nucleophilic attack due to the electron-
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withdrawing effects of both the oxygen and chlorine atoms.[7] The primary reaction mechanism
is nucleophilic addition-elimination.

In this two-step process, a nucleophile first adds to the carbonyl carbon, breaking the 1t-bond
and forming a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the
carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.
This mechanism facilitates the formation of a variety of derivatives, including esters, amides,
and thioesters.[7]

Nucleophilic Addition-Elimination Mechanism

o-Tolyl-acetyl Chloride + Nucleophile (Nu-H) m} Tetrahedral Intermediate Lmiipenon ot LI > Acylated Product + HCI

Click to download full resolution via product page

Figure 2. Nucleophilic addition-elimination mechanism.

Applications in Drug Development and Organic
Synthesis

o-Tolyl-acetyl chloride is a valuable reagent for introducing the 2-methylphenylacetyl group
into molecules, a step that can modulate the lipophilicity, steric profile, and ultimately the
biological activity of a compound.[7] A significant application is in the synthesis of ligands for
metal-based therapeutics.

Synthesis of N-Heterocyclic Carbene (NHC) Ligand
Precursors

N-heterocyclic carbenes (NHCs) are a class of ligands that form stable complexes with
transition metals, leading to compounds with catalytic and medicinal properties. o-Tolyl-acetyl
chloride is used to synthesize N-substituted acetamides, which are precursors to the
imidazolium salts that generate NHCs upon deprotonation. These metal-NHC complexes have
shown promising antibacterial activity.[7]
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Experimental Protocol: Acylation of an Amine with o-
Tolyl-acetyl chloride

This protocol provides a general method for the synthesis of an N-substituted-2-(o-
tolyl)acetamide, a precursor to an NHC ligand.

Materials and Equipment:

e A primary or secondary amine (e.g., n-butylamine)

o o-Tolyl-acetyl chloride

e Anhydrous dichloromethane (DCM)

¢ A non-nucleophilic base (e.g., triethylamine or pyridine)
e Round-bottom flask

e Magnetic stirrer

e Dropping funnel

* Ice bath

o Separatory funnel

» Drying agent (e.g., anhydrous MgSOa4)

Rotary evaporator

Methodology:

 In a round-bottom flask, dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous
DCM under an inert atmosphere.[8]

e Cool the solution to 0 °C using an ice bath.
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Dissolve o-tolyl-acetyl chloride (1.1 eq.) in anhydrous DCM and add it dropwise to the
stirred amine solution over 15-30 minutes.

After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for an additional 2-12 hours.

Monitor the reaction by TLC until the starting amine is consumed.
Quench the reaction by adding deionized water.

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute
acid (e.g., 1M HCI) to remove excess amine and base, followed by a saturated aqueous
sodium bicarbonate solution, and finally with brine.[7]

Dry the organic layer over anhydrous MgSOa, filter, and concentrate under reduced pressure
to yield the crude amide.

The product can be purified by recrystallization or silica gel column chromatography.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b159740?utm_src=pdf-body
https://chemistry.stackexchange.com/questions/166757/acetylation-of-secondary-amines
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b159740?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Amine Acylation Workflow
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Figure 3. Experimental workflow for the acylation of an amine.
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Biological Activity of Derived Compounds

As o-tolyl-acetyl chloride is a synthetic intermediate, it does not have direct biological activity
or involvement in signaling pathways. Its significance lies in its role as a precursor to bioactive
molecules. For instance, silver(l) and gold(l) NHC complexes, synthesized from ligands derived
from o-tolyl-acetyl chloride, have demonstrated significant in vitro antibacterial activity against
both Gram-positive and Gram-negative bacteria.[7]

Quantitative Data: Antibacterial Activity of Related NHC-
Metal Complexes

The following table presents the Minimum Inhibitory Concentration (MIC) values for
representative NHC-gold complexes against various bacterial strains, illustrating the
therapeutic potential of this class of compounds.

E. coli (MIC, S. aureus E. faecalis
Complex ID Reference
pg/mL) (MIC, pg/mL) (MIC, pg/mL)
Complex 3 20 10 10 [9]
Complex 4 20 10 10 9]
Complex 6 10 10 10 [9]

Spectroscopic Characterization

While specific spectra for o-tolyl-acetyl chloride are not readily available in public databases,
its *H and 13C NMR spectra can be predicted based on its structure and data from analogous
compounds.

e H NMR: The spectrum is expected to show a singlet for the methyl protons (CHs) around &
2.2-2.4 ppm. The methylene protons (CHz) adjacent to the carbonyl group would likely
appear as a singlet around 4 4.0-4.3 ppm. The aromatic protons would be observed as a
multiplet in the region of & 7.1-7.4 ppm.

e 13C NMR: The carbonyl carbon is expected to have a chemical shift in the range of 6 170-175
ppm. The methylene carbon should appear around & 50-55 ppm, and the methyl carbon
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around 0 18-20 ppm. The aromatic carbons would resonate in the typical d 125-140 ppm
region.

» IR Spectroscopy: A strong, sharp absorption band characteristic of the C=0 stretch in an acyl
chloride is expected around 1785-1815 cm~1.

Safety and Handling

o-Tolyl-acetyl chloride is a corrosive and moisture-sensitive compound that must be handled
with appropriate personal protective equipment (PPE), including safety goggles, chemical-
resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated
fume hood. It reacts vigorously with water and other protic solvents to release corrosive
hydrogen chloride gas. In case of contact, flush the affected area with copious amounts of
water and seek immediate medical attention. Store the compound in a tightly sealed container
under an inert atmosphere in a cool, dry place.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to o-Tolyl-acetyl Chloride].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b159740#0-tolyl-acetyl-chloride-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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